Haouamine A

Description

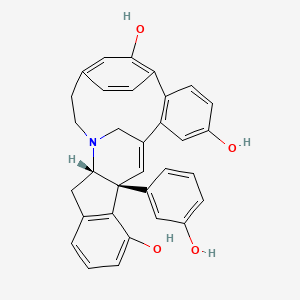

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H27NO4 |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

(10S,18S)-10-(3-hydroxyphenyl)-19-azahexacyclo[20.2.2.18,19.02,7.010,18.011,16]heptacosa-1(24),2(7),3,5,8,11(16),12,14,22,25-decaene-5,12,24-triol |

InChI |

InChI=1S/C32H27NO4/c34-23-5-2-4-22(15-23)32-17-21-18-33(30(32)14-20-3-1-6-28(36)31(20)32)12-11-19-7-9-26(29(37)13-19)25-10-8-24(35)16-27(21)25/h1-10,13,15-17,30,34-37H,11-12,14,18H2/t30-,32+/m0/s1 |

InChI Key |

DGOBIHJXDJCLQS-XDFJSJKPSA-N |

Isomeric SMILES |

C1CN2CC(=C[C@]3([C@@H]2CC4=C3C(=CC=C4)O)C5=CC(=CC=C5)O)C6=C(C=CC(=C6)O)C7=C(C=C1C=C7)O |

Canonical SMILES |

C1CN2CC(=CC3(C2CC4=C3C(=CC=C4)O)C5=CC(=CC=C5)O)C6=C(C=CC(=C6)O)C7=C(C=C1C=C7)O |

Synonyms |

haouamine A |

Origin of Product |

United States |

Foundational & Exploratory

Haouamine A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Haouamine A is a structurally complex marine alkaloid that has garnered significant attention within the scientific community due to its potent cytotoxic activity against various cancer cell lines. First isolated from the marine tunicate Aplidium haouarianum, its unique heptacyclic framework, which includes a strained aza-paracyclophane moiety, presents a formidable challenge for synthetic chemists and a compelling opportunity for drug development. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed (though generalized) protocol for its isolation and purification, a summary of its known biological activities, and a discussion of potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and pharmacology.

Natural Source and Isolation

This compound is a natural product isolated from the marine tunicate Aplidium haouarianum.[1][2][3] The initial discovery and isolation were reported by Zubía and coworkers in 2003 from specimens collected off the coast of Tarifa in Southern Spain.[1]

Quantitative Data on Isolation

The pioneering work by Zubía et al. led to the isolation of this compound in quantifiable amounts. A summary of the reported yield is presented in Table 1.

| Compound | Natural Source | Collection Location | Amount Isolated | Reference |

| This compound | Aplidium haouarianum | Tarifa, Southern Spain | 150 mg | Zubía et al., 2003[2] |

Table 1: Isolation Yield of this compound

Experimental Protocol for Isolation and Purification

While the original publication provides a general outline of the isolation procedure, a detailed, step-by-step protocol is not explicitly described.[2] The following is a generalized experimental protocol constructed from the available information and supplemented with common methodologies in marine natural product chemistry.

1.2.1. Collection and Initial Processing

-

Specimens of Aplidium haouarianum are collected by hand, typically using SCUBA diving.

-

Immediately after collection, the biological material is frozen to prevent degradation of the secondary metabolites.[2]

1.2.2. Extraction

-

The frozen tunicate material is macerated and extracted exhaustively with methanol (MeOH) at room temperature.

-

The resulting MeOH extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then subjected to a liquid-liquid partitioning between water (H₂O) and diethyl ether (Et₂O).[2]

-

The organic (Et₂O) layer, containing the less polar compounds including this compound, is separated and the solvent is evaporated under reduced pressure to yield a crude organic extract.

1.2.3. Chromatographic Purification

-

Column Chromatography: The crude organic extract is subjected to column chromatography over silica gel. A step-gradient of increasing polarity, typically using solvent systems like hexane/ethyl acetate or dichloromethane/methanol, is employed to fractionate the extract.

-

Bioassay-Guided Fractionation: The resulting fractions are tested for cytotoxic activity against a panel of cancer cell lines (e.g., P-388, A-549, HT-29) to identify the fractions containing the active compounds.[2]

-

High-Performance Liquid Chromatography (HPLC): The bioactive fractions are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and an organic solvent such as acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA). The elution is monitored by a UV detector.

The following diagram illustrates a generalized workflow for the isolation of this compound.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant and selective cytotoxic activity against several human cancer cell lines. This has spurred considerable interest in its potential as an anticancer agent.

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against a range of cancer cell lines. A summary of the reported IC₅₀ values is presented in Table 2.

| Cell Line | Cancer Type | IC₅₀ | Reference |

| HT-29 | Human Colon Carcinoma | 0.1 µg/mL | Zubía et al., 2003[2] |

| PC3 | Human Prostate Cancer | 29 ± 2 µM | Burns et al., 2009 |

| MS-1 | Mouse Endothelial Cells | Mildly cytotoxic (IC₅₀ = 5 µg/mL for Haouamine B) | Zubía et al., 2003[1] |

Table 2: Cytotoxicity of this compound against various cancer cell lines.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, based on its potent cytotoxic effects and the known mechanisms of other marine-derived alkaloids, several signaling pathways are hypothesized to be involved. It is important to note that the following pathways are proposed based on the activities of similar compounds and require direct experimental validation for this compound.

2.2.1. Induction of Apoptosis

A common mechanism of action for many anticancer compounds is the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Hypothesized apoptotic pathways modulated by this compound.

2.2.2. Modulation of Key Signaling Pathways in Cancer

Several key signaling pathways are commonly dysregulated in cancer and are frequent targets for anticancer drugs. While direct evidence for this compound is pending, it may exert its effects by modulating pathways such as PI3K/Akt/mTOR and MAPK/ERK, which are central to cell survival, proliferation, and differentiation.

References

The Discovery and Isolation of Haouamine A from the Marine Ascidian Aplidium haouarianum: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of Haouamine A, a structurally unique and biologically active alkaloid. First reported in 2003 by Zubía and coworkers, this compound was isolated from the marine tunicate Aplidium haouarianum, collected from the southern coast of Spain. This document details the experimental protocols for the extraction and purification of this compound, presents its key physicochemical and biological data in a structured format, and includes visualizations of the isolation workflow. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, marine biotechnology, and oncology.

Introduction

Marine invertebrates have long been a prolific source of novel secondary metabolites with diverse chemical structures and potent biological activities. In 2003, a significant contribution to this field was the discovery of the haouamines, a new class of alkaloids, from the ascidian Aplidium haouarianum. Among these, this compound stands out due to its unprecedented molecular architecture, which includes a highly strained 3-aza--paracyclophane moiety. The unique structure of this compound is also associated with significant cytotoxic activity, particularly against human colon carcinoma cell lines, making it a molecule of interest for cancer research. This guide provides a detailed account of the original discovery and isolation of this compound, presenting the methodologies and data that form the foundation of our current understanding of this compelling natural product.

Data Presentation

Bioactivity Data

This compound has demonstrated significant and selective cytotoxic activity against various cancer cell lines. The following table summarizes the reported in vitro bioactivity data.

| Compound | Cell Line | Assay Type | IC50 | Reference |

| This compound | HT-29 (Human Colon Carcinoma) | Cytotoxicity | 0.1 µg/mL | |

| This compound | A-549 (Human Lung Carcinoma) | Cytotoxicity | > 10 µg/mL | |

| This compound | P-388 (Murine Leukemia) | Cytotoxicity | > 10 µg/mL | |

| Haouamine B | MS-1 (Mouse Endothelial Cells) | Cytotoxicity | 5 µg/mL |

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis. Due to its existence as a mixture of two rapidly interconverting isomers in solution, its NMR spectra are complex.

| Property | Data | Reference |

| Molecular Formula | C32H27NO4 | |

| High-Resolution Mass Spectrometry (HRMS) | Data not available in the primary publication. | |

| 1H NMR (Acetone-d6) | Complex spectra showing two sets of signals in a 2:1 ratio, characteristic of two interconverting isomers. Key signals include aromatic protons and highly shielded aliphatic protons within the paracyclophane bridge. | |

| 13C NMR (Acetone-d6) | Consistent with the proposed structure, showing distinct sets of signals for the two isomers. | |

| 2D NMR Experiments | COSY, HMQC, and HMBC experiments were used to establish the connectivity of the molecule. | |

| X-ray Crystallography | The structure of the major isomer of this compound was confirmed by single-crystal X-ray analysis. |

Experimental Protocols

The following protocols are based on the methods described by Zubía and coworkers in their 2003 publication in the Journal of Organic Chemistry.

Collection of Biological Material

-

Organism: Aplidium haouarianum

-

Location: Tarifa Island, Cádiz, Spain

-

Method: Specimens were collected by hand using SCUBA diving.

-

Preservation: The collected material was immediately frozen and maintained in a frozen state until extraction.

Extraction and Initial Fractionation

-

The frozen specimens of A. haouarianum were extracted with methanol (MeOH) at room temperature.

-

The methanol extract was evaporated under reduced pressure to yield an aqueous residue.

-

The aqueous residue was then partitioned with diethyl ether (Et2O).

-

The organic (Et2O) layer, containing the crude mixture of secondary metabolites, was separated and concentrated.

Chromatographic Purification of this compound

-

Initial Column Chromatography:

-

The crude diethyl ether extract was subjected to column chromatography.

-

The resulting fractions were monitored by thin-layer chromatography and tested for cytotoxicity against a panel of cancer cell lines (P-388, A-549, and HT-29).

-

-

Further Chromatographic Separation:

-

Fractions exhibiting significant cytotoxic activity were combined and subjected to further column chromatography.

-

-

High-Performance Liquid Chromatography (HPLC):

-

The semi-purified, active fractions were further purified by high-performance liquid chromatography (HPLC) to yield pure this compound (150 mg) and Haouamine B (5.8 mg).

-

Visualizations

Isolation Workflow

The following diagram illustrates the key steps in the isolation of this compound from Aplidium haouarianum.

Caption: A flowchart detailing the collection, extraction, and purification of this compound.

Conclusion

The discovery of this compound from Aplidium haouarianum represents a notable achievement in marine natural products chemistry. Its complex and strained chemical structure, coupled with its potent and selective anticancer activity, has established it as a valuable lead compound for further investigation in drug discovery and development. The experimental protocols outlined in this guide provide a foundational methodology for the isolation of this compound and related compounds, enabling further research into their biosynthesis, chemical synthesis, and therapeutic potential. The intricate isomeric nature of this compound continues to be an area of active investigation, with total synthesis efforts playing a crucial role in confirming its structure and providing access to larger quantities for in-depth biological evaluation.

An In-depth Technical Guide to the 3-Aza-bicyclo[3.3.1]nonane Core of Haouamine A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Haouamine A is a marine alkaloid isolated from the tunicate Aplidium haouarianum.[1] It has garnered significant attention from the scientific community due to its complex, unprecedented molecular architecture and notable cytotoxic activity against several cancer cell lines.[1][2] The defining feature of this compound is a highly strained 3-aza-[3]-paracyclophane macrocycle. This large ring system forces one of its phenolic rings into a non-planar, boat-like conformation.[4] Embedded within this intricate framework is a rigid 3-aza-bicyclo[3.3.1]nonane system, which serves as a crucial scaffold, locking the molecule into its unique three-dimensional structure. This guide delves into the structural intricacies, synthetic challenges, and biological significance of this core motif within this compound.

The Unique 3-Aza-[3]-paracyclophane Structure

The structure of this compound is a masterpiece of natural product chemistry, containing seven rings and an all-carbon quaternary center at C26.[4] The most striking feature is the paracyclophane, which creates significant molecular strain. This strain is most evident in the distortion of one of the aromatic rings. X-ray crystallography has revealed that the two planes formed by atoms C9-C10-C14 and C11-C12-C13 are bent out of the main C10-C11-C13-C14 plane by 13.63° and 13.91°, respectively.[4] This deformation from planarity is critical for its biological activity.[2][5]

The 3-aza-bicyclo[3.3.1]nonane core is an integral part of the indeno-tetrahydropyridine portion of the molecule. This bicyclic system provides rigidity to the overall structure and is a key element in the various synthetic strategies developed to access this complex molecule. The nitrogen atom at position 3 is the bridgehead of the paracyclophane, connecting the indeno-tetrahydropyridine core to the strained aromatic ring via a seven-atom chain.

Synthetic Strategies and Experimental Protocols

The synthesis of this compound is a formidable challenge that has been met by several research groups, most notably the Baran group. The core problems involve the construction of the indeno-tetrahydropyridine system and the stereoselective formation of the strained macrocycle.[3][6]

A key strategy involves a late-stage aromatization to install the strained paracyclophane, which avoids handling the strained ring system throughout most of the synthesis.[7] This approach often involves constructing a non-aromatic, cyclohexenone-containing macrocycle, which is then oxidized to the final phenolic ring, inducing the strain.[8]

Key Synthetic Approaches

-

Cascade Annulation: A cascade annulation reaction has been developed for the rapid and scalable construction of the indeno-tetrahydropyridine core.[4][6]

-

Macrocyclization-Aromatization: This powerful strategy involves an intramolecular N-alkylation to form a larger, less strained macrocycle containing a cyclohexenone. A subsequent chemoselective dehydrogenation (aromatization) of the cyclohexenone to a phenol introduces the strain necessary for the final paracyclophane structure.[5][9] This method allows for point-to-planar chirality transfer, enabling control over the atropisomer formed.[5]

-

Rhodium-Catalyzed Processes: More recent syntheses have employed rhodium-catalyzed reactions, such as diazo-insertion to create the all-carbon quaternary center and intramolecular aziridination to form the tetrahydropyridine ring, demonstrating the versatility of modern synthetic methods.[7][10]

Below is a generalized workflow illustrating a late-stage aromatization strategy.

Experimental Protocols

Detailed experimental procedures are available in the supporting information of the primary literature.[9] Below are representative protocols for key transformations.

Protocol 1: Macrocyclization to Form Cyclohexenone Macrocycles (7 and 8)[9]

-

Reactants: Unpurified amine-TFA salt of the coupled intermediate.

-

Reagents: Hünig's base (N,N-Diisopropylethylamine).

-

Solvent: Acetonitrile (dilute solution).

-

Procedure: The amine-TFA salt is heated in dilute acetonitrile with Hünig's base.

-

Yield: The reaction delivers the macrocycles as a separable mixture in a combined yield of 79% on a gram scale.[9]

Protocol 2: Late-Stage Aromatization via Oxidation[5]

-

Reactant: Cyclohexenone-containing macrocycle.

-

Reagents: Lithium chloride (LiCl), silylating agent, oxidizing agent.

-

Temperature: Low temperature is critical (-78 °C to -95 °C).[5]

-

Procedure: A one-pot procedure based on the Mukaiyama protocol is used.[8] The reaction involves the formation of a silyl enol ether followed by oxidation to introduce the phenol moiety. A short reaction time (1 minute) is crucial to prevent side reactions.[5]

-

Yield: The transformation is scalable, with no diminishment in yield when performed on gram-scale quantities.[5]

Protocol 3: Final Demethylation[5]

-

Reactant: Methylated this compound precursor.

-

Reagent: Boron tribromide (BBr₃).

-

Procedure: The methyl ethers are removed using BBr₃ to yield the final this compound product.

-

Yield: 63%.[5]

Quantitative Data

The unique structure of this compound has been extensively characterized using various spectroscopic and analytical techniques.

Table 1: Spectroscopic Data for Key Synthetic Intermediate 10[4]

| Data Type | Description |

| Appearance | Yellow solid |

| C-APT NMR | (150 MHz, CD₂Cl₂): δ 161.3, 161.1, 160.9, 160.6, 152.6, 144.8, 144.4, 144.3, 139.6, 137.4, 137.1, 136.8, 134.2, 131.4, 131.3, 131.0, 130.9, 121.7, 121.3, 120.3, 120.1, 117.0, 116.0, 115.2, 114.8, 114.6, 113.8, 113.5, 113.1, 60.8, 56.3, 55.95, 55.88, 55.8, 37.7, 36.1 |

| HRMS (ESI) | Calculated for C₃₆H₃₆NO₄ [M⁺]: 546.2644, Found: 546.2635 |

Table 2: Biological Activity of this compound and Analogs[1][5]

| Compound | Cell Line | IC₅₀ |

| This compound (1) | HT-29 (Human Colon Carcinoma) | 0.1 µg/mL |

| This compound (1) | PC3 (Human Prostate Cancer) | 29 ± 2 µM |

| atrop-Haouamine A (2) | PC3 (Human Prostate Cancer) | 32 ± 3 µM |

| des-methyl 7 (dihydro-1) | PC3 (Human Prostate Cancer) | > 180 µM |

| des-methyl 8 (dihydro-2) | PC3 (Human Prostate Cancer) | > 75 µM |

Biological Activity and Structure-Activity Relationship

This compound exhibits potent and selective cytotoxic activity. It was initially reported to be highly active against the HT-29 human colon carcinoma cell line.[1] Subsequent studies, enabled by scalable synthetic routes, have shown high activity for both this compound and its atropisomer against PC3 human prostate cancer cells.[5]

The mechanism of action is still under investigation.[5] However, a clear structure-activity relationship has emerged. The data in Table 2 strongly indicate that the strained paracyclophane moiety is essential for its anticancer properties. The dihydro-analogs, which lack the planar, strained aromatic ring system, are significantly less active.[5] This suggests that the bent aromatic ring is crucial for the molecule's interaction with its biological target.

The logical relationship between the core structure and its bioactivity is visualized below.

Conclusion

The 3-aza-bicyclo[3.3.1]nonane system is a cornerstone of the remarkable structure of this compound. It provides the rigid framework necessary to support the highly strained and biologically critical 3-aza-[3]-paracyclophane. The development of innovative and scalable synthetic routes to construct this core has not only been a triumph of chemical synthesis but has also enabled deeper investigation into the molecule's biological properties. The finding that the strained, bent aromatic ring is indispensable for its potent anti-cancer activity opens new avenues for the design and development of novel therapeutics based on this unique natural product scaffold. Further research into the precise mechanism of action will be crucial to fully harness the therapeutic potential of this compound.

References

- 1. baranlab.org [baranlab.org]

- 2. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total synthesis of (+/-)-haouamine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02299C [pubs.rsc.org]

- 8. Total Synthesis of this compound by Baran [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]

Unraveling the Enigmatic Blueprint: A Technical Guide to the Proposed Biosynthetic Pathway of Haouamine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haouamine A, a structurally complex marine alkaloid isolated from the tunicate Aplidium haouarianum, has captivated chemists and pharmacologists alike with its unique indeno-tetrahydropyridine core and a highly strained[1]-paracyclophane moiety.[2][3][4] Its potent and selective cytotoxic activity against human colon carcinoma cells (HT-29) underscores its potential as a lead compound in drug discovery.[1][2][3] Despite significant efforts in the total synthesis of this remarkable molecule, its natural biosynthetic pathway within marine tunicates remains largely speculative. This guide provides an in-depth overview of the current, synthesis-driven hypotheses on the biogenesis of this compound, presenting the proposed chemical logic that nature may employ.

Note to the Reader: The elucidation of the complete biosynthetic pathway of this compound through traditional methods like isotopic labeling studies or enzymatic assays in Aplidium haouarianum has not been reported in the scientific literature to date. Consequently, the information presented herein is derived from proposed biosynthetic pathways that have guided and inspired complex total synthesis efforts. As such, quantitative data from in vivo biosynthetic experiments (e.g., enzyme kinetics, precursor incorporation rates) and detailed experimental protocols for such studies are not available. The following sections summarize the prevailing hypotheses on this compound's biosynthesis.

Proposed Biosynthetic Pathways

Two main hypotheses for the biosynthesis of this compound have been put forward, primarily by chemists working on its total synthesis. These proposals are based on retrosynthetic analysis and biomimetic considerations.

The Phenylalanine-Based Hypothesis

A prominent hypothesis suggests that the aromatic amino acid phenylalanine serves as the primary building block for this compound.[2][5] This proposal is considered more plausible as it circumvents the need for an unusual, naturally undescribed meta-hydroxylated amino acid precursor. The key steps in this proposed pathway involve the formation of the complex carbon skeleton from multiple phenylalanine-derived units.

References

- 1. Formal Total Synthesis of the Cytotoxic Marine Ascidian Alkaloid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baranlab.org [baranlab.org]

- 3. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pubs.acs.org [pubs.acs.org]

Initial Biological Activity Screening of Haouamine A: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haouamine A is a structurally unique marine alkaloid isolated from the tunicate Aplidium haouarianum.[1] Its complex architecture, featuring a highly strained[2]-azaparacyclophane macrocycle with a deformed aromatic ring, has attracted significant interest from the synthetic and medicinal chemistry communities.[3][4] Initial biological evaluations have focused primarily on its cytotoxic properties against various cancer cell lines. This document provides a comprehensive overview of the initial biological activity screening of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the workflow and structure-activity relationships.

Cytotoxicity Profiling

The primary biological activity identified for this compound is its cytotoxicity against human cancer cell lines. The initial discovery highlighted its potent and selective activity against the HT-29 human colon carcinoma cell line.[1][4] Subsequent studies, enabled by scalable total synthesis, have expanded this profiling to include other cell lines, such as PC3 human prostate cancer cells, and have explored initial structure-activity relationships (SAR).[3][5]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. These findings indicate that the unique structural features of this compound are critical for its anticancer activity.[3]

| Compound/Analogue | Cell Line | IC50 Value | Reference |

| This compound (1) | HT-29 (Human Colon Carcinoma) | 0.1 µg/mL | [1][4] |

| This compound (1) | PC3 (Human Prostate Cancer) | 29 ± 2 µM | [3] |

| atrop-Haouamine A (2) | PC3 (Human Prostate Cancer) | 32 ± 3 µM | [3] |

| des-methyl 7 (dihydro-1) | PC3 (Human Prostate Cancer) | > 180 µM | [3] |

| des-methyl 8 (dihydro-2) | PC3 (Human Prostate Cancer) | > 75 µM | [3] |

| Haouamine B (2) | MS-1 (Mice Endothelial Cells) | 5 µg/mL | [1][4] |

Experimental Protocols

While specific, detailed protocols from the initial isolation and testing are not fully published, the following represents a standard, widely accepted methodology for determining the IC50 values of a compound like this compound against an adherent cancer cell line.

In Vitro Cytotoxicity Assay (MTT-Based Proliferation Assay)

This protocol outlines a typical procedure for assessing cell viability and proliferation.

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., PC3, HT-29) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Cells are maintained in an incubator at 37°C with a humidified atmosphere of 5% CO2.

- Cells are harvested from sub-confluent cultures using trypsin-EDTA.

- A cell suspension is prepared, and cells are seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in 100 µL of media.

- Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

- This compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

- A series of dilutions are prepared in culture media to achieve the desired final concentrations for testing. The final DMSO concentration in the wells should be kept constant and at a non-toxic level (e.g., <0.5%).

- The media from the seeded plates is removed, and 100 µL of media containing the various concentrations of this compound is added to the respective wells.

- Control wells containing media with DMSO (vehicle control) and wells with untreated cells are included.

- The plates are incubated for a specified period, typically 48 or 72 hours.

3. Cell Viability Assessment (MTT Assay):

- Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

- The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

- The media containing MTT is carefully removed.

- 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.

- The plate is gently agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

- The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

- The percentage of cell viability is calculated relative to the vehicle control.

- The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualized Workflows and Relationships

Cytotoxicity Screening Workflow

The following diagram illustrates the general experimental workflow for determining the cytotoxic effects of this compound.

Structure-Activity Relationship (SAR) Logic

Initial studies with this compound analogues have provided insight into the structural features necessary for its biological activity. The bent aromatic ring within the cyclophane structure is critical.[3][5]

Screening for Other Biological Activities

To date, the published research on this compound has been predominantly focused on its synthesis and anticancer properties. There is a lack of publicly available data regarding its screening for other potential biological activities, such as:

-

Antimicrobial Activity: No specific studies detailing the screening of this compound against bacterial or fungal pathogens were identified.

-

Anti-inflammatory Activity: Comprehensive screening of this compound for anti-inflammatory effects has not been reported in the reviewed literature. While many alkaloids possess anti-inflammatory properties, this has not been specifically confirmed for this compound.[6]

Conclusion and Future Directions

The initial biological screening of this compound has established it as a potent cytotoxic agent against human colon and prostate cancer cell lines.[3][4] Structure-activity relationship studies have confirmed that the strained cyclophane macrocycle is indispensable for its anticancer effects.[3] The successful development of a scalable total synthesis has removed the bottleneck of material supply, paving the way for more extensive biological investigations.[5][7]

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular target and signaling pathway through which this compound exerts its cytotoxic effects.

-

Expanded Bioactivity Profiling: Screening against a broader panel of cancer cell lines and testing for other potential therapeutic activities, including antimicrobial, antiviral, and anti-inflammatory effects.

-

Analogue Synthesis: Leveraging the established synthetic routes to create novel analogues to improve potency, selectivity, and drug-like properties.

References

- 1. baranlab.org [baranlab.org]

- 2. researchgate.net [researchgate.net]

- 3. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Haouamine A and its Naturally Occurring Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haouamine A is a marine alkaloid first isolated from the tunicate Aplidium haouarianum alongside its analog, Haouamine B.[1][2] These compounds belong to a novel class of alkaloids characterized by a structurally complex and highly strained 3-aza-[3]-paracyclophane macrocycle.[1][2] This unique architecture, featuring a bent aromatic ring, has garnered significant attention from the synthetic chemistry community and has been shown to be crucial for its biological activity.[4][5] this compound, in particular, has demonstrated potent and selective cytotoxic activity against various cancer cell lines, making it a promising lead compound in anticancer drug discovery.[4][5] This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their chemical properties, biological activity, and the experimental methodologies used for their study.

Chemical Structure and Properties

The core structure of this compound is an indeno-tetrahydropyridine system fused to a 3-aza-[3]-paracyclophane. This paracyclophane moiety forces one of the phenolic rings into a non-planar, boat-like conformation.[6] An intriguing characteristic of this compound and its analogs is their existence as a mixture of two rapidly interconverting isomers in solution.[2] This phenomenon was initially attributed to either atropisomerism of the bent arene or slowed pyramidal inversion at the nitrogen atom.[7] However, subsequent synthetic and computational studies have established that natural this compound exists as a single, non-equilibrating atropisomer, and the observed isomerism is likely due to conformational changes coupled with nitrogen inversion.[4][7]

Haouamine B differs from this compound by the presence of an additional hydroxyl group on the westernmost aromatic ring.[6] The structure of Haouamine B was later revised based on total synthesis studies.[2][8]

Biological Activity and Cytotoxicity

This compound has shown significant cytotoxic activity against several human cancer cell lines. The initial discovery reported high and selective activity against the HT-29 human colon carcinoma cell line.[4][5] Subsequent studies have expanded on its anticancer potential, evaluating its effects on other cell lines such as PC3 human prostate cancer cells.[7] The bent aromatic ring within the paracyclophane structure has been identified as a critical determinant of its anticancer activity.[4][5]

Quantitative Cytotoxicity Data

The following tables summarize the reported in vitro cytotoxic activities of this compound and its naturally occurring analog, Haouamine B, as well as synthetic analogs.

| Compound | Cell Line | Assay Type | IC50 | Citation |

| This compound | HT-29 (Human colon carcinoma) | Not Specified | 0.1 µg/mL | [4][5] |

| PC3 (Human prostate cancer) | Not Specified | 29 ± 2 µM | [7] | |

| atrop-Haouamine A | PC3 (Human prostate cancer) | Not Specified | 32 ± 3 µM | [7] |

| Haouamine B | MS-1 (Mouse endothelial) | Not Specified | 5 µg/mL | [4][5] |

| des-methyl 7 (dihydro-1) | PC3 (Human prostate cancer) | Not Specified | > 180 µM | [7] |

| des-methyl 8 (dihydro-2) | PC3 (Human prostate cancer) | Not Specified | > 75 µM | [7] |

Experimental Protocols

Isolation of this compound and B from Aplidium haouarianum

The following is a general procedure based on the original isolation report.[2]

-

Extraction: Specimens of Aplidium haouarianum were collected and immediately frozen. The frozen material was then extracted with methanol (MeOH).

-

Solvent Partitioning: The methanol extract was evaporated under reduced pressure, and the resulting aqueous residue was partitioned with diethyl ether (Et2O).

-

Chromatography: The organic extract was subjected to column chromatography to separate different fractions.

-

Bioassay-Guided Fractionation: The resulting fractions were tested for in vitro cytotoxicity against P-388 mouse lymphoma, A-549 human lung carcinoma, and HT-29 human colon carcinoma cell lines to guide the isolation of active compounds.

-

Purification: Active fractions were further purified using chromatographic techniques to yield pure this compound and B.

General Protocol for Total Synthesis of this compound

Numerous total syntheses of this compound have been reported.[9][10] The following represents a generalized workflow based on common strategies.[1][11]

-

Core Synthesis: Construction of the indeno-tetrahydropyridine core is a key initial phase. This has been achieved through various methods, including cascade annulation reactions.[9][12]

-

Macrocyclization Precursor Assembly: The synthesized core is then elaborated to introduce the necessary functionalities for the subsequent macrocyclization. This often involves Suzuki coupling or other cross-coupling reactions to attach the precursor of the paracyclophane ring.[1]

-

Macrocyclization: The formation of the strained 3-aza-[3]-paracyclophane is the most challenging step. Strategies have included intramolecular N-alkylation followed by oxidative aromatization or a pyrone-alkyne Diels-Alder reaction.[1][11][12]

-

Final Deprotection: The synthesis is completed by the removal of protecting groups to yield the natural product.

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxicity of this compound and its analogs against cancer cell lines, such as HT-29 or PC3, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]

-

Cell Seeding: Cancer cells (e.g., HT-29 or PC3) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: A stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO is prepared. Serial dilutions of the compound are made in the complete cell culture medium. The medium from the cell plates is removed, and the cells are treated with various concentrations of the compound. Control wells containing vehicle (e.g., DMSO) and untreated cells are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways modulated by this compound are still under investigation.[7] The critical role of the strained paracyclophane ring in its cytotoxicity suggests that its mechanism may involve interactions with specific cellular targets that are sensitive to this unique three-dimensional structure.[4][5] Further research is required to elucidate the downstream signaling cascades that lead to the observed cancer cell death.

Visualizations

References

- 1. Total Synthesis of this compound by Baran [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. baranlab.org [baranlab.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]

- 9. Total synthesis of (+/-)-haouamine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical & Engineering News: Latest News-Anticancer Natural Product Synthesized [pubsapp.acs.org]

- 13. Anticancer Effects in HT-29 Cells and Anti-Inflammatory Effects on Mouse Splenocytes of Broccoli Cultivated with Deep Sea Water Minerals in Organic Farming [mdpi.com]

- 14. pharmacophorejournal.com [pharmacophorejournal.com]

The Twisted Tale of Haouamine A: Unraveling the Significance of its Bent Aromatic Ring

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Haouamine A is a marine alkaloid that has captivated the attention of the scientific community due to its intricate heptacyclic molecular architecture and promising biological activity.[1] Isolated from the tunicate Aplidium haouarianum, this natural product exhibits selective cytotoxicity against human colon carcinoma cells.[1][2] The most striking feature of this compound is its highly strained[3]-azaparacyclophane macrocycle, which forces a phenolic ring into a non-planar, boat-like conformation.[4] This significant distortion of the aromatic system is not merely a structural curiosity but is intrinsically linked to its biological function, presenting both a fascinating challenge for synthetic chemists and a compelling opportunity for drug discovery.[1][4] This technical guide delves into the profound significance of this bent aromatic ring, exploring its impact on biological activity, the innovative synthetic strategies developed to construct it, and the quantitative data that underscores its importance.

The Bent Aromatic Ring: A Linchpin for Anticancer Activity

The deviation from planarity in one of this compound's aromatic rings is a direct consequence of the strain imposed by the 3-aza-[3]-paracyclophane bridge.[4] X-ray crystallography has revealed that two planes of the phenolic ring are bent out of the main plane by approximately 13.6° and 13.9°.[4] This structural deformation is crucial for the anticancer properties of the molecule. Biological investigations have demonstrated that the strained cyclophane is a prerequisite for its cytotoxic effects against PC3 human prostate cancer cells.[5][6][7][8]

To elucidate the role of the bent ring, comparative biological evaluations were performed with synthetic this compound, its atropisomer (atrop-Haouamine A), and dihydro-analogues that lack the strained aromatic system. The results unequivocally show that while this compound and its atropisomer exhibit significant activity, the analogues with a flexible, non-aromatic cyclophane are considerably less active.[6] This strongly suggests that the rigid, distorted conformation of the aromatic ring is essential for the molecule's interaction with its biological target.

Quantitative Analysis of Structure-Activity Relationship

The criticality of the bent aromatic ring to the bioactivity of this compound is quantitatively demonstrated by comparing the cytotoxicities of the parent compound and its derivatives. The following table summarizes the 50% inhibitory concentration (IC50) values against the PC3 human prostate cancer cell line.

| Compound | Description | IC50 (µM) |

| This compound | Natural product with a bent aromatic ring | 29 ± 2 |

| atrop-Haouamine A | Atropisomer of this compound with a bent aromatic ring | 32 ± 3 |

| des-methyl 7 (dihydro-1) | Dihydro-derivative with a non-aromatic cyclophane | > 180 |

| des-methyl 8 (dihydro-2) | Dihydro-derivative with a non-aromatic cyclophane | > 75 |

| [Data sourced from Burns et al., J. Am. Chem. Soc. 2009, 131, 9172-9173][6] |

This data clearly indicates that the presence of the strained, bent aromatic ring is directly correlated with a significant increase in cytotoxic activity. The dihydro-derivatives, which lack this structural feature, are largely inactive at comparable concentrations.

Synthetic Strategies: Taming the Strain

The construction of the sterically demanding and strained framework of this compound has been a formidable challenge for synthetic chemists. The inherent difficulty in forcing an aromatic ring to adopt a non-planar conformation has necessitated the development of novel and innovative synthetic methodologies.

Key Experimental Protocols and Methodologies

1. Dehydrogenation of a Cyclohexenone Precursor: A highly successful strategy involves the late-stage formation of the aromatic ring within the pre-formed macrocycle. This approach circumvents the high energy barrier associated with bending an already aromatic ring.

-

Methodology: A key step is the dehydrogenation of a cyclohexenone intermediate to a phenol.[5][6][7][8] This transformation allows for a "point-to-planar" chirality transfer, enabling control over the atropisomeric outcome from a chiral cyclohexenone.[5][6][7][8] The reaction is typically carried out at very low temperatures (-78 °C to -95 °C) for a short duration (1 minute) in the presence of lithium chloride to prevent side reactions.[6]

-

Significance: This method allows for the scalable synthesis of both this compound and its atropisomer, providing sufficient material for extensive biological evaluation.[5][6]

2. Pyrone-Alkyne Diels-Alder Reaction: An alternative approach employs a pyrone-alkyne Diels-Alder reaction to construct the bent aromatic ring.

-

Methodology: This strategy involves the reaction of a pyrone with an alkyne, which proceeds through a non-aromatic intermediate before rearranging to form the strained phenolic ring of this compound.[1]

-

Significance: This method represents an inventive solution to creating the highly strained system by avoiding the direct formation of a bent aromatic ring in a single step.

3. Late-Stage Strain-Accelerated Oxidation: A more recent approach utilizes a late-stage, site-selective, and strain-accelerated oxidation of a "deoxygenated" macrocyclic intermediate.[3][9]

-

Methodology: This strategy hinges on the observation that the strained macrocyclic system enhances the reactivity of an olefinic precursor, facilitating a selective allylic oxidation to introduce the required functionality for aromatization.[9]

-

Significance: This method provides a novel solution to accessing the challenging biphenol cyclophane system and highlights how the inherent strain of the molecule can be harnessed to facilitate key chemical transformations.

Visualizing the Core Concepts

To better illustrate the relationships and processes discussed, the following diagrams have been generated using the DOT language.

Figure 1: Structure-activity relationship of this compound and its analogues.

Figure 2: Generalized workflow for the synthesis and evaluation of this compound.

Figure 3: Concept of point-to-planar chirality transfer in this compound synthesis.

Conclusion and Future Directions

The bent aromatic ring of this compound is a defining structural feature that is indispensable for its potent anticancer activity. The synthetic endeavors to construct this strained system have not only provided access to this valuable natural product for further study but have also spurred innovation in synthetic organic chemistry. The clear structure-activity relationship established through the comparison of this compound with its non-aromatic analogues provides a solid foundation for the design of novel anticancer agents.

Future research will likely focus on several key areas. A deeper understanding of the specific molecular interactions enabled by the bent aromatic ring will be crucial for elucidating the precise mechanism of action of this compound. The development of more efficient and versatile synthetic routes will facilitate the creation of a wider range of analogues, allowing for a more detailed exploration of the structure-activity landscape. Ultimately, the twisted tale of this compound's bent aromatic ring serves as a powerful reminder of the intricate relationship between molecular structure and biological function, offering valuable lessons for the design and development of next-generation therapeutics.

References

- 1. Chemical & Engineering News: Latest News-Anticancer Natural Product Synthesized [pubsapp.acs.org]

- 2. baranlab.org [baranlab.org]

- 3. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02299C [pubs.rsc.org]

- 4. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Scalable Total Synthesis and Biological Evaluation of this compound and Its Atropisomer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scalable total synthesis and biological evaluation of this compound and its atropisomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Late-stage and strain-accelerated oxidation enabled synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Atropisomerism of Haouamine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haouamine A, a marine alkaloid isolated from the tunicate Aplidium haouarianum, presents a fascinating case of stereochemistry centered around its strained[1]-azaparacyclophane core. Initial observations of this compound in solution revealed a mixture of two rapidly interconverting isomers, leading to the hypothesis of atropisomerism arising from hindered rotation around the biaryl bond within the macrocycle. However, extensive synthetic and analytical work has since clarified the nature of this isomerism, revealing a more complex dynamic interplay of molecular conformations. This technical guide provides an in-depth exploration of the atropisomerism of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core concepts for researchers in chemistry and drug development.

Quantitative Biological Activity

The distinct atropisomers of this compound have been synthesized and evaluated for their biological activity, particularly their efficacy against cancer cell lines. The cytotoxic effects of this compound and its atropisomer on PC3 human prostate cancer cells are summarized below.

| Compound | IC50 (μM) against PC3 Cells |

| This compound | 29 ± 2 |

| atrop-Haouamine A | 32 ± 3 |

| Data sourced from Burns et al., J. Am. Chem. Soc. 2009, 131, 26, 9172–9173.[2] |

Molecular Structures and Atropisomerism

The unique three-dimensional structure of this compound, featuring a strained paracyclophane, is the source of its planar chirality. The hindered rotation around the C9-C10 single bond gives rise to two stable, non-interconverting atropisomers.

Caption: Chemical structures of the two stable atropisomers of this compound.

Synthetic Control of Atropisomerism

The total synthesis of this compound and its atropisomer by Baran and coworkers provided the definitive evidence to resolve the question of its isomerism. A key step in their synthetic strategy involves a diastereoselective macrocyclization, which sets the stage for the formation of the two distinct atropisomers upon subsequent aromatization. The separation of the diastereomeric macrocyclic precursors allows for the individual synthesis of each atropisomer.

Caption: Key steps in the synthetic route to control the atropisomerism of this compound.

The True Nature of Isomerism in Solution

The initially observed interconverting isomers of this compound in solution are not atropisomers. Instead, this phenomenon is attributed to the dynamic equilibrium between two conformers that arise from slowed pyramidal inversion of the nitrogen atom within the tetrahydropyridine ring, coupled with the conformational flexibility of the ring itself. This is a distinct process from the high-energy rotation around the biaryl axis that would define atropisomerism.

Caption: The observed isomerism of this compound in solution is due to conformational changes.

Experimental Protocols

The following are summarized experimental protocols for key steps in the synthesis and characterization of this compound and its atropisomer, based on the work of Baran and coworkers.[2]

Synthesis of Macrocyclic Precursors (Diastereomers 7 and 8)

To a solution of the corresponding iodinated precursor in THF at -78 °C is added n-BuLi. After stirring for a specified time, the reaction is quenched with a suitable electrophile. The resulting product is then subjected to N-Boc deprotection using trifluoroacetic acid. The crude amine salt is then dissolved in acetonitrile, and Hünig's base is added. The mixture is heated to reflux to effect macrocyclization. The two diastereomeric macrocycles are then separated by flash column chromatography.[2]

Aromatization to Form this compound and atrop-Haouamine A

The separated macrocyclic precursors are individually subjected to an oxidation reaction to induce aromatization of the cyclohexenone ring. A solution of the macrocycle in THF at low temperature (e.g., -78 °C to -95 °C) is treated with a solution of an appropriate oxidizing agent, such as a silyl triflate and a base, followed by an oxidant like DDQ. The reaction is carefully monitored and quenched upon completion. The resulting methyl-ether protected this compound or its atropisomer is then deprotected using a reagent like boron tribromide to yield the final products.[2]

Biological Activity Assay

PC3 human prostate cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or atrop-Haouamine A. After a 72-hour incubation period, cell viability is assessed using a standard method such as the CellTiter-Glo Luminescent Cell Viability Assay. The IC50 values are then calculated from the resulting dose-response curves.[2]

Rotational Energy Barrier

While the synthesis of stable, separable atropisomers of this compound definitively proves the existence of a high rotational energy barrier around the C9-C10 bond, a specific quantitative value for this barrier has not been reported in the reviewed literature. The stability of the atropisomers at room temperature and under chromatographic conditions suggests a barrier significantly high enough to prevent interconversion, likely in excess of 25 kcal/mol.

Conclusion

The study of this compound provides a compelling example of the intricacies of stereochemistry in complex natural products. The initial hypothesis of simple atropisomerism as the cause for observed solution-state isomers has been elegantly disproven through total synthesis. Instead, a more nuanced understanding of conformational dynamics involving nitrogen inversion and ring flexibility has emerged. For researchers in drug development, this distinction is critical, as the biological activity of a molecule is intrinsically linked to its specific three-dimensional structure. The ability to synthesize and isolate distinct, stable atropisomers of this compound opens the door to a more precise investigation of their individual structure-activity relationships and potential as therapeutic agents.

References

Haouamine A: A Promising Lead Compound in Oncology Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Haouamine A, a marine alkaloid first isolated from the tunicate Aplidium haouarianum, has emerged as a compelling lead compound in the search for novel anticancer therapeutics. Its unique and highly strained[1]-paracyclophane architecture, featuring a bent aromatic ring, is believed to be the cornerstone of its potent cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of this compound's potential in drug discovery, detailing its biological activity, outlining key experimental protocols for its study, and visualizing its proposed mechanisms of action.

Biological Activity and Structure-Activity Relationship

This compound has demonstrated significant cytotoxic effects against several human cancer cell lines. The primary mechanism of its anticancer activity is linked to the induction of apoptosis, though the precise signaling pathways are still under investigation. A critical aspect of its bioactivity is the strained paracyclophane core; derivatives lacking this structural feature exhibit significantly reduced cytotoxicity.

Quantitative Biological Data

The following table summarizes the reported in vitro cytotoxic activity of this compound and its derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HT-29 | Human Colon Carcinoma | 0.1 µg/mL (~0.2 µM) | [2] |

| This compound | PC3 | Human Prostate Cancer | 29 ± 2 | [3] |

| atrop-Haouamine A | PC3 | Human Prostate Cancer | 32 ± 3 | [3] |

| des-methyl-Haouamine A | PC3 | Human Prostate Cancer | > 180 | [3] |

| dihydro-Haouamine A | PC3 | Human Prostate Cancer | > 75 | [3] |

Postulated Signaling Pathways in this compound-Induced Cell Death

While the exact molecular targets of this compound are yet to be fully elucidated, its cytotoxic profile suggests the involvement of key pathways that regulate apoptosis and cell cycle progression. Based on the known mechanisms of other marine alkaloids with anticancer properties, a putative mechanism of action for this compound can be proposed, centering on the induction of cellular stress leading to programmed cell death.

References

Methodological & Application

Total Synthesis of Haouamine A by Baran's Group: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of the marine alkaloid Haouamine A, as accomplished by the research group of Professor Phil S. Baran. This compound, isolated from the tunicate Aplidium haouarianum, exhibits potent and selective anticancer activity, notably against the HT-29 human colon carcinoma cell line.[1] Its complex heptacyclic structure, featuring a strained aza-[2]-paracyclophane and a bent aromatic ring, presented a significant synthetic challenge.[2][3]

The Baran group's approach is characterized by its brevity and efficiency, culminating in an eight-step racemic synthesis and later a scalable, atropisomer-selective route.[4][5] Key innovations include a novel cascade annulation to construct the indeno-tetrahydropyridine core and a pyrone-assisted intramolecular Diels-Alder reaction to forge the sterically demanding macrocycle.[5][6] This work not only provided access to this compound for further biological evaluation but also established that the natural product exists as a single, non-equilibrating atropisomer.[4]

Synthetic Strategy Overview

The retrosynthetic analysis of this compound by the Baran group identified two major challenges: the construction of the congested indeno-tetrahydropyridine core and the formation of the highly strained paracyclophane. Their strategy involved a convergent approach, wherein the core was first assembled and then elaborated to the final macrocyclic product. A key insight was to introduce the strain of the bent aromatic ring late in the synthesis.

Caption: Retrosynthetic analysis of this compound, highlighting the key disconnections of the macrocycle and the indeno-tetrahydropyridine core.

Key Experimental Protocols and Data

The following sections detail the methodologies for the key transformations in the synthesis of this compound. The quantitative data for each step is summarized in the accompanying tables.

I. Synthesis of the Indeno-tetrahydropyridine Core

A pivotal step in the synthesis is a cascade annulation reaction that rapidly assembles the complex core of this compound. This sequence proceeds from a readily available indanone derivative.[3]

Protocol: Cascade Annulation for the Indeno-tetrahydropyridine Core

-

Step 1: Oxime Formation: To a solution of the starting ketone in ethanol is added hydroxylamine hydrochloride and sodium acetate. The mixture is heated to reflux until the reaction is complete, as monitored by TLC.

-

Step 2: Nitrone Formation and Cyclization: The crude oxime is dissolved in dichloromethane and treated with an electrophilic bromine source, such as N-bromosuccinimide (NBS), at low temperature. This initiates a 5-exo-trig cyclization to form a nitrone intermediate.[7]

-

Step 3: Reduction and Rearrangement: The nitrone is then reduced, for instance with indium powder in the presence of ammonium chloride. Subsequent heating of the resulting intermediate induces a rearrangement to afford the tetrahydropyridine-N-oxide.

-

Step 4: Final Reduction: The N-oxide is reduced to the corresponding tetrahydropyridine using a suitable reducing agent, such as indium, to yield the core structure.[7]

| Step | Reagents and Conditions | Product | Yield (%) |

| 1 | Indanone derivative, NH2OH·HCl, NaOAc, EtOH, reflux | Oxime intermediate | 95 |

| 2 | Oxime, NBS, CH2Cl2, -78 °C to rt | Nitrone intermediate | 88 |

| 3 | Nitrone, In, NH4Cl, MeOH, reflux; then heat | Tetrahydropyridine-N-oxide | 75 |

| 4 | N-oxide, In, NH4Cl, MeOH, reflux | Indeno-tetrahydropyridine core | 92 |

Caption: Synthetic workflow for the construction of the indeno-tetrahydropyridine core via a cascade annulation.

II. Macrocyclization via Intramolecular Diels-Alder Reaction

The formation of the strained aza-paracyclophane was achieved through an innovative pyrone-alkyne intramolecular Diels-Alder reaction.[6][8] This strategy allowed for the construction of a relatively unstrained bicyclic intermediate which, upon thermal cycloelimination, generated the high-energy bent aromatic ring.[6]

Protocol: Pyrone-Assisted Macrocyclization

-

Step 1: Stille Coupling: The indeno-tetrahydropyridine core is coupled with a stannylated pyrone derivative using palladium catalysis (e.g., Pd(PPh3)4) in a suitable solvent like toluene.

-

Step 2: Alkyne Installation: The resulting product is then functionalized with an alkyne chain, typically via an Appel reaction followed by nucleophilic substitution with a protected propargyl alcohol derivative.

-

Step 3: Deprotection and Cyclization: After deprotection of the alkyne, the intramolecular Diels-Alder reaction is induced by heating the substrate in a high-boiling solvent such as o-dichlorobenzene. This cycloaddition is followed by a retro-Diels-Alder reaction (extrusion of CO2) to form the aromatic ring.

-

Step 4: Final Deprotection: Global deprotection of the phenol groups, for example using boron tribromide (BBr3), furnishes (±)-Haouamine A.

| Step | Reagents and Conditions | Product | Yield (%) |

| 1 | Indeno-tetrahydropyridine, stannylated pyrone, Pd(PPh3)4, toluene, 110 °C | Coupled product | 85 |

| 2 | CBr4, PPh3, CH2Cl2; then protected propargyl alcohol, base | Alkyne precursor | 78 |

| 3 | Deprotection; then o-dichlorobenzene, 180 °C | Macrocyclic product | 60 |

| 4 | BBr3, CH2Cl2, -78 °C to 0 °C | (±)-Haouamine A | 55 |

Caption: Workflow for the macrocyclization and final steps in the total synthesis of this compound.

III. Atroposelective Synthesis and Biological Evaluation

In a later-generation synthesis, the Baran group developed a method for the atroposelective synthesis of this compound. This was achieved through a late-stage chemoselective oxidation of a chiral cyclohexenone precursor to a planar chiral phenol.[4][7] This strategy allowed for the programmed synthesis of both atropisomers of this compound.[4]

Biological investigations of the synthesized this compound and its atropisomer revealed that the bent aromatic ring is crucial for its anticancer activity against PC3 cells.[4]

Conclusion

The total synthesis of this compound by the Baran group stands as a landmark achievement in natural product synthesis. The development of novel synthetic methodologies not only enabled the efficient construction of a highly complex molecule but also provided a platform for investigating its unique structural features and biological activity. The detailed protocols and data presented herein offer valuable insights for researchers in organic synthesis, medicinal chemistry, and drug development.

References

- 1. baranlab.org [baranlab.org]

- 2. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total synthesis of (+/-)-haouamine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Total Synthesis of this compound by Baran [organic-chemistry.org]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Enantioselective Synthesis of the Haouamine A Core: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the Haouamine A core structure. This compound, a marine alkaloid isolated from the tunicate Aplidium haouarianum, exhibits potent and selective cytotoxicity against human colon carcinoma cells, making its synthetic accessibility a significant focus for medicinal chemistry and drug development. The complex, strained architecture of its indeno-tetrahydropyridine core, featuring a critical all-carbon quaternary stereocenter, presents a formidable synthetic challenge.

This guide summarizes and compares key enantioselective strategies developed by leading research groups, offering detailed experimental procedures for pivotal transformations.

Key Synthetic Strategies and Data Comparison

Several research groups have reported successful enantioselective syntheses of the this compound core. The approaches primarily differ in the method of establishing the crucial C26 all-carbon quaternary stereocenter and the subsequent construction of the fused ring system. Below is a summary of the key quantitative data from prominent synthetic routes.

| Strategy | Key Reaction | Starting Material | No. of Steps (to core) | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Baran (2009) | Sharpless Asymmetric Dihydroxylation | Commercially available indanone | 7 | ~13% | >99% | [1][2] |

| Rawal (2005) | Acid-catalyzed Friedel-Crafts Cyclization | Nitrogen-containing heterocycle | 5 (racemic core) | ~15% | N/A (racemic) | [1] |

| Trauner (2012) | Friedel-Crafts Triflation | L-serine derivative | Not specified in abstract | Not specified in abstract | Asymmetric approach | [3] |

| Wang & Isobe (2020) | Rh-catalyzed Diazo-insertion | Benzocyclobutanol | Multi-step | Not specified in abstract | Asymmetric entry | [4][5] |

Experimental Protocols

The following section details the experimental protocols for the key enantioselective steps in the synthesis of the this compound core, primarily focusing on the scalable route developed by the Baran group.

Baran Group's Enantioselective Synthesis of the Indeno-tetrahydropyridine Core

This synthesis leverages a Sharpless asymmetric dihydroxylation to install the key stereochemistry, which is then transferred to the quaternary center via a pinacol-type rearrangement.[1]

1. Synthesis of the Allylated Indanone

The synthesis commences with the alkylation of an indanone derivative to introduce the allyl group necessary for the subsequent asymmetric dihydroxylation.

-

Reaction: α-alkylation of an indanone enolate with an allyl iodide.

-

Detailed Protocol: To a solution of the parent indanone in an appropriate solvent (e.g., THF) at low temperature (-78 °C), a strong base such as lithium diisopropylamide (LDA) is added to form the enolate. The corresponding allyl iodide is then added, and the reaction is allowed to warm to room temperature. Workup and purification by column chromatography afford the allylated indanone.

2. Sharpless Asymmetric Dihydroxylation

This is the key stereochemistry-inducing step.

-

Reaction: Enantioselective dihydroxylation of the allylic double bond.

-

Reagents: AD-mix-β (for the desired enantiomer), methanesulfonamide, in a t-BuOH/H₂O solvent system.

-

Detailed Protocol: To a stirred mixture of AD-mix-β and methanesulfonamide in t-BuOH and water at 0 °C, the allylated indanone is added. The reaction is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC). The reaction is quenched with sodium sulfite, and the product is extracted with an organic solvent. The enantiomeric excess of the resulting diol is typically determined by chiral HPLC analysis. This reaction has been reported to proceed in high yield and with excellent enantioselectivity (>99% ee).[1]

3. Pinacol-type Rearrangement

This step establishes the all-carbon quaternary stereocenter.

-

Reaction: Acid-catalyzed rearrangement of the vicinal diol.

-

Detailed Protocol: The enantioenriched diol is treated with a Lewis or Brønsted acid (e.g., triflic acid) in a suitable solvent. This promotes a 1,2-aryl shift, leading to the formation of the indeno-tetrahydropyridine core structure with the desired quaternary center.

4. Cascade Annulation for Core Construction

An alternative and highly efficient method developed by the Baran group for the construction of the racemic core involves a cascade annulation.[1][2]

-

Reaction: A cascade reaction of an oxime intermediate.

-

Detailed Protocol: An oxime derived from the allylated indanone undergoes a 5-exo-trig cyclization upon treatment with an electrophilic source (e.g., tert-butyl hypochlorite), forming a chloronitrone. This intermediate then undergoes further transformations to yield the indeno-tetrahydropyridine core in a single, stereoselective step.[6]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations in the enantioselective synthesis of the this compound core.

Caption: Baran's enantioselective synthesis of the this compound core.

Caption: Baran's racemic cascade annulation to the this compound core.

Conclusion

The enantioselective synthesis of the this compound core has been successfully achieved through various innovative strategies. The Baran group's approach, featuring a Sharpless asymmetric dihydroxylation and a subsequent pinacol-type rearrangement, provides a robust and scalable route to the enantioenriched core structure. The development of a cascade annulation also offers a highly efficient synthesis of the racemic core. These synthetic advancements are crucial for enabling further investigation into the biological activity of this compound and its analogues, paving the way for potential therapeutic applications. Researchers interested in this area should consult the primary literature for in-depth experimental details and characterization data.

References

- 1. baranlab.org [baranlab.org]

- 2. Total synthesis of this compound: the indeno-tetrahydropyridine core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Total synthesis of (+/-)-haouamine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Cascade Annulation Approach in Haouamine A Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of cascade annulation in the total synthesis of Haouamine A, a potent anti-cancer marine alkaloid. The focus is on the seminal work by the Baran group, which developed a highly efficient cascade reaction to construct the complex indeno-tetrahydropyridine core of the natural product. This guide includes detailed experimental protocols, tabulated quantitative data for reaction optimization, and diagrams illustrating the key synthetic pathways.

Introduction

This compound, isolated from the marine tunicate Aplidium haouarianum, exhibits significant and selective cytotoxic activity against human colon carcinoma cell lines.[1] Its unique and complex heptacyclic structure, featuring a strained 3-aza-[2]-paracyclophane and a bent aromatic ring, has made it a challenging target for total synthesis. A key breakthrough in the synthesis of this compound was the development of a cascade annulation strategy by Baran and coworkers, which allows for the rapid and scalable construction of the indeno-tetrahydropyridine core.[3][4] This approach has been instrumental in enabling further studies on the biological activity of this compound and its analogues.[5][6][7]

The Cascade Annulation Reaction

The cornerstone of the Baran synthesis is a one-pot cascade annulation that transforms a readily available allyl oxime into the tetracyclic indeno-tetrahydropyridine core of this compound. This intricate sequence involves several key transformations, including a 5-exo-trig cyclization to form a nitrone, subsequent reduction, in situ formation of an aziridine, and a final rearrangement to furnish the desired carbon skeleton.[8]

The overall transformation is depicted in the logical workflow below:

Caption: Logical workflow of the cascade annulation sequence.

Data Presentation

The efficiency of the cascade annulation is highly dependent on the reaction conditions, particularly the choice of halogen source for the initial cyclization. The following table summarizes the optimization of this key step for a bromo-substituted substrate, which is a crucial intermediate in the total synthesis.

| Entry | Halogen Source | Solvent | Temperature (°C) | Yield (%) |

| 1 | NBS | CH2Cl2 | 0 to rt | 33 |

| 2 | Br2 | CH2Cl2 | -78 to rt | 25 |

| 3 | CBr4/PPh3 | CH2Cl2 | 0 to rt | <10 |

| 4 | Pyridinium tribromide | CH2Cl2 | 0 to rt | 30 |

| 5 | NBS | Toluene | 0 to rt | 45 |

Data synthesized from information presented in the Baran group's publications.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of the indeno-tetrahydropyridine core of this compound via the cascade annulation, as adapted from the supporting information of the primary literature.[5]

Protocol 1: Racemic Synthesis of the Indeno-tetrahydropyridine Core

This protocol outlines the one-pot cascade annulation for the synthesis of the racemic core structure.

Materials:

-

Allyl oxime substrate

-

N-Bromosuccinimide (NBS)

-

Toluene, anhydrous

-

Zinc dust

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the allyl oxime (1.0 equiv) in anhydrous toluene (0.1 M) at 0 °C under an argon atmosphere, add N-bromosuccinimide (1.1 equiv) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Add zinc dust (5.0 equiv) followed by the slow addition of saturated aqueous ammonium chloride solution (equal volume to toluene).

-

Stir the resulting mixture vigorously for 30 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the indeno-tetrahydropyridine core.

Protocol 2: Enantioselective Synthesis of the Indeno-tetrahydropyridine Core